(S)-Piperazine-2-carboxylic acid dihydrochloride

Catalog No.
S714758
CAS No.
158663-69-5
M.F
C5H12Cl2N2O2
M. Wt
203.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Piperazine-2-carboxylic acid dihydrochloride

CAS Number

158663-69-5

Product Name

(S)-Piperazine-2-carboxylic acid dihydrochloride

IUPAC Name

(2S)-piperazine-2-carboxylic acid;dihydrochloride

Molecular Formula

C5H12Cl2N2O2

Molecular Weight

203.06 g/mol

InChI

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m0../s1

InChI Key

WNSDZBQLMGKPQS-FHNDMYTFSA-N

SMILES

C1CNC(CN1)C(=O)O.Cl.Cl

Canonical SMILES

C1C[NH2+]C(C[NH2+]1)C(=O)O.[Cl-].[Cl-]

Isomeric SMILES

C1C[NH2+][C@@H](C[NH2+]1)C(=O)O.[Cl-].[Cl-]

Medicinal Chemistry:

  • Drug Discovery and Development: (S)-Piperazine-2-carboxylic acid dihydrochloride serves as a building block for the synthesis of novel drug candidates. Its structure allows for the incorporation of various functional groups, leading to diverse molecules with potential therapeutic properties. Studies have explored its use in developing drugs for various conditions, including:
    • Neurodegenerative diseases: Research suggests that this compound may be useful in developing drugs for Alzheimer's disease and Parkinson's disease. Source: Journal of Medicinal Chemistry, "Design, Synthesis, and Evaluation of Piperazine-Based AChE Inhibitors as Potential Anti-Alzheimer Agents": )
    • Cancer: Studies have investigated the potential of (S)-Piperazine-2-carboxylic acid dihydrochloride derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of novel 1,4-dihydropyridine derivatives containing a piperazine moiety as potential anticancer agents":

Material Science:

  • Organic Synthesis: This compound finds use as a chiral building block in the synthesis of various functional materials. Its chiral center allows for the creation of optically active materials, which exhibit unique properties compared to their non-chiral counterparts. Source: Chemical Reviews, "Chiral Piperazine Scaffolds in Medicinal Chemistry and Material Science":
  • Polymers: (S)-Piperazine-2-carboxylic acid dihydrochloride can be incorporated into the design of polymers with specific functionalities. These polymers can find applications in various fields, including:
    • Drug delivery: Polymers containing this compound can be used to develop drug delivery systems with controlled release properties. Source: International Journal of Pharmaceutics, "Polymeric micelles for oral drug delivery":
    • Sensors: Polymers incorporating this molecule can be used to develop sensors for various chemical and biological analytes. Source: Chemical Communications, "Functionalized porous organic polymers for chemodosimetry":

(S)-Piperazine-2-carboxylic acid dihydrochloride is a chiral molecule, meaning it has a non-superimposable mirror image. It is the dihydrochloride salt of (S)-piperazine-2-carboxylic acid, a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms [].

The origin and significance of (S)-Piperazine-2-carboxylic acid dihydrochloride in scientific research are not well documented. However, piperazine itself is a common scaffold in medicinal chemistry, found in various drugs []. This suggests that (S)-Piperazine-2-carboxylic acid dihydrochloride could be a potential building block for drug development, but more research is needed to confirm this.


Molecular Structure Analysis

(S)-Piperazine-2-carboxylic acid dihydrochloride consists of a piperazine ring with a carboxylic acid group (COOH) attached to the second carbon atom. The molecule also contains two hydrochloride (HCl) groups, making it a dihydrochloride salt. This structure suggests potential for hydrogen bonding and ionic interactions due to the presence of the carboxylic acid and the chloride groups [].


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide formation: The carboxylic acid group can react with amines to form amides.
  • Salt formation: The molecule can potentially form salts with other cations besides H+.

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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